REACTION_CXSMILES
|
C[O-].[Na+].[C:4]1([C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][O:6]1)=[O:5].[N+:14]([C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]=O)([O-:16])=[O:15].C(OCC)(=O)CC>O.CO>[N+:14]([C:17]1[CH:18]=[C:19]([CH:20]2[C:4](=[O:5])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]2=[O:6])[CH:22]=[CH:23][CH:24]=1)([O-:16])=[O:15] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Name
|
|
Quantity
|
75.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
WASH
|
Details
|
The aqueous mixture was washed with ether (5×500 ml)
|
Type
|
ADDITION
|
Details
|
acetic acid (60 ml) was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |